Cas no 6712-01-2 (2-Methylacetoacetyl CoA)

2-Methylacetoacetyl CoA is a key intermediate in the biosynthesis of ketone bodies and isoleucine, playing a critical role in metabolic pathways such as leucine catabolism and ketogenesis. This thioester compound is formed through the condensation of acetyl-CoA and acetoacetyl-CoA, catalyzed by specific enzymes. Its significance lies in its involvement in both energy production and amino acid metabolism, making it valuable for biochemical research and metabolic studies. High-purity 2-Methylacetoacetyl CoA ensures reliable experimental results in enzymology, pathway analysis, and metabolic disorder investigations. Its stability and well-characterized properties make it a preferred choice for in vitro and in vivo studies exploring lipid and amino acid metabolism.
2-Methylacetoacetyl CoA structure
2-Methylacetoacetyl CoA structure
Product Name:2-Methylacetoacetyl CoA
CAS No:6712-01-2
MF:C26H42N7O18P3S
MW:865.634068012238
CID:503757
PubChem ID:193425
Update Time:2025-11-02

2-Methylacetoacetyl CoA Chemical and Physical Properties

Names and Identifiers

    • Coenzyme A,S-(2-methyl-3-oxobutanoate)
    • S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 2-methyl-3-oxobutanethioate
    • 2-Methylacetoacetyl-coa
    • 2-Methylacetoacetyl coenzyme A
    • Acetoacetic acid, 2-methylthio-, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-2-methylacetoacetate (8CI)
    • Coenzyme A, S-(2-methyl-3-oxobutanoate)
    • C03344
    • DTXSID70986160
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-{[3-({2-[(2-methyl-3-oxobutanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-4-oxobutyl] dihydrogen diphosphate}
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate
    • CHEBI:15476
    • Coenzyme A, 2-methylacetoacetyl-
    • S-(2-Acetylpropionyl)coenzyme A
    • 6712-01-2
    • S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate
    • 2-Methylacetoacetyl-coenzyme A
    • LMFA07050189
    • 2-Methylacetoacetyl-coa
    • SCHEMBL1331943
    • 2-methyl-3-acetoacetyl-CoA
    • 2-methyl-3-acetoacetyl-coenzyme A
    • 2-methylacetoacetyl coenzyme A
    • Acetoacetic acid, 2-methylthio-, S-ester with coenzyme A (8CI)
    • 2-Methylacetoacetyl CoA
    • Inchi: 1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1
    • InChI Key: NHNODHRSCRALBF-NQNBQJKNSA-N
    • SMILES: S(C(C(C(C)=O)C)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O

Computed Properties

  • Exact Mass: 865.15226
  • Monoisotopic Mass: 865.15198968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 23
  • Heavy Atom Count: 55
  • Rotatable Bond Count: 22
  • Complexity: 1530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.2
  • Topological Polar Surface Area: 406Ų

Experimental Properties

  • PSA: 380.7

2-Methylacetoacetyl CoA Pricemore >>

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2-Methylacetoacetyl CoA Production Method

Production Method 1

Reaction Conditions
1.1R:NaOH, S:H2O, overnight, rt
1.2R:HCl, S:H2O, rt, pH 7; rt, pH 7 → pH 1
2.1R:DCC, C:4-DMAP, S:AcOEt, 5-10 min, 0°C; 2 h, 0°C; 2 h, rt
3.1R:NaHCO3, S:H2O, 1 h, 0°C; 0°C → rt; 1 h, rt
3.2R:HCO2H, S:H2O, rt, pH 3
Reference
Engineering in Vivo Production of α-Branched Polyesters
By Dong, Hongjun et al, Journal of the American Chemical Society, 2019, 141(42), 16877-16883

Production Method 2

Reaction Conditions
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1S:PhMe, 18 h, reflux
3.1S:AcOH, S:H2O, 3 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Reference
Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins
By Agarwal, Vinayak et al, Organic Letters, 2015, 17(18), 4452-4455

Production Method 3

Reaction Conditions
1.1R:NaOH, S:H2O
1.2R:SOCl2
1.3R:NaHCO3
Reference
Essential Role of the Donor Acyl Carrier Protein in Stereoselective Chain Translocation to a Fully Reducing Module of the Nanchangmycin Polyketide Synthase
By Guo, Xun et al, Biochemistry, 2012, 51(4), 879-887

2-Methylacetoacetyl CoA Raw materials

2-Methylacetoacetyl CoA Preparation Products

2-Methylacetoacetyl CoA Related Literature

Additional information on 2-Methylacetoacetyl CoA

Comprehensive Guide to 2-Methylacetoacetyl CoA (CAS No. 6712-01-2): Properties, Applications, and Research Insights

2-Methylacetoacetyl CoA (CAS No. 6712-01-2) is a critical intermediate in biochemical pathways, particularly in the metabolism of branched-chain amino acids and ketone bodies. This compound, also known as 2-Methylacetoacetyl coenzyme A, plays a pivotal role in cellular energy production and lipid metabolism. Researchers and biochemists are increasingly focusing on this molecule due to its implications in metabolic disorders and potential therapeutic applications.

The chemical structure of 2-Methylacetoacetyl CoA consists of a methyl group attached to the acetoacetyl moiety, which is linked to coenzyme A (CoA). This unique configuration allows it to participate in key enzymatic reactions, such as those catalyzed by HMG-CoA synthase and thiolase. Understanding its role in these pathways is essential for advancing research in metabolic engineering and biomedical sciences.

One of the most searched questions about 2-Methylacetoacetyl CoA is its connection to ketogenesis and ketolysis. Recent studies highlight its significance in the liver's production of ketone bodies, which are alternative energy sources during fasting or low-carbohydrate diets. This has sparked interest among fitness enthusiasts and researchers exploring ketogenic diets and metabolic health.

In the context of biotechnology, 2-Methylacetoacetyl CoA is utilized in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. With the growing demand for sustainable materials, this application aligns with global trends toward green chemistry and circular economy initiatives. Companies are investing in microbial fermentation techniques to optimize its production for industrial-scale applications.

Another trending topic is the role of 2-Methylacetoacetyl CoA in mitochondrial dysfunction and neurodegenerative diseases. Scientists are investigating how disruptions in its metabolic pathways may contribute to conditions like Alzheimer's disease and Parkinson's disease. This research is particularly relevant given the rising prevalence of age-related neurological disorders worldwide.

From a commercial perspective, the demand for high-purity 2-Methylacetoacetyl CoA is increasing in the pharmaceutical and research reagent markets. Suppliers are focusing on improving synthesis methods to meet the needs of academic laboratories and drug development programs. Analytical techniques such as LC-MS and NMR spectroscopy are commonly employed to verify its purity and stability.

For researchers working with 2-Methylacetoacetyl CoA, proper storage conditions are crucial. The compound is typically stored at -20°C in lyophilized form to prevent degradation. Handling protocols emphasize the use of glove boxes or inert atmospheres to maintain its integrity, especially in long-term studies.

In summary, 2-Methylacetoacetyl CoA (CAS No. 6712-01-2) is a multifaceted molecule with applications spanning metabolic research, biomaterials production, and disease mechanism studies. Its growing importance in both academic and industrial settings makes it a compelling subject for ongoing scientific exploration. As technology advances, new discoveries about this compound are likely to emerge, further solidifying its role in modern biochemistry.

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